molecular formula C7H7Cl2N B3031681 3,6-Dichloro-2-methylaniline CAS No. 62077-26-3

3,6-Dichloro-2-methylaniline

Cat. No. B3031681
CAS RN: 62077-26-3
M. Wt: 176.04
InChI Key: ZAQGLDMWELFZPL-UHFFFAOYSA-N
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Description

3,6-Dichloro-2-methylaniline is a chemical compound that is a derivative of aniline, where two chlorine atoms and one methyl group are substituted onto the benzene ring. This compound is of interest due to its potential applications in various chemical syntheses and its role as an intermediate in the production of commercial products.

Synthesis Analysis

The synthesis of dihalogenated anilines, including 3,6-dichloro-2-methylaniline, has been explored through various methods. One approach involves the use of dihaloanilines in protic and aprotic media with different oxidizing agents to produce polymers with semiconducting properties . Another study developed two new processes for the synthesis of 2,6-dichloro-3-methylaniline, which is structurally similar to 3,6-dichloro-2-methylaniline, achieving higher yields than previously reported methods . These processes are significant as they improve the efficiency and yield of the synthesis, which is beneficial for commercial production.

Molecular Structure Analysis

The molecular structure of compounds related to 3,6-dichloro-2-methylaniline has been investigated using various spectroscopic techniques. For instance, the molecular structure and vibrational spectra of 2,5-dichloro-3,6-bis-(methylamino)1,4-benzoquinone, a compound with some structural similarities, were studied using FT-IR, FT-Raman, and quantum chemical calculations, providing insights into the stability and chemical activity of the molecule . Additionally, the crystal and molecular structure of 2,6-dibromo-3-chloro-4-fluoroaniline was determined, revealing intra- and intermolecular hydrogen bonds and dispersive halogen interactions . These studies contribute to a deeper understanding of the structural properties of dihalogenated anilines.

Chemical Reactions Analysis

The chemical reactivity of dihalogenated anilines, including those similar to 3,6-dichloro-2-methylaniline, has been explored in various contexts. For example, the synthesis of 2,6-diiodo-4-methylaniline involved optimizing reaction conditions to achieve a high yield, demonstrating the potential for efficient production of iodinated aniline derivatives . Furthermore, the conversion of nitrophenol and nitroaniline derivatives into quinolines and subsequent chemical transformations illustrate the versatility of aniline derivatives in complex organic syntheses .

Physical and Chemical Properties Analysis

The physical and chemical properties of dihalogenated anilines are influenced by their molecular structure. The electrical properties of polymers derived from dihalogenated anilines, such as poly(2,5-dichloroaniline), have been characterized, showing that these materials can exhibit semiconducting properties and solubility in organic solvents . The thermodynamic functions of related compounds have also been computed, providing valuable information about their stability and reactivity . These properties are crucial for the application of these compounds in various industrial and research settings.

Scientific Research Applications

Synthesis and Chemistry

3,6-Dichloro-2-methylaniline has been a subject of interest in the field of chemistry, particularly in the synthesis of various compounds. For instance, McKendry and Stanga (1994) developed new processes for synthesizing 2,6-dichloro-3-methylaniline-Ph-UL-14C, which is a key intermediate in the synthesis of a Dow Elanco experimental product. These processes yielded the product in much higher yields than previously reported methods, demonstrating the compound's importance in chemical synthesis (L. H. Mckendry & M. A. Stanga, 1994).

Spectroscopy and Molecular Structure

Another aspect of 3,6-Dichloro-2-methylaniline's scientific applications lies in its use in spectroscopy studies. Karabacak, Karagöz, and Kurt (2008) conducted a detailed experimental and theoretical study on the vibrational spectra of 2-chloro-5-methylaniline, using techniques like FT-IR and FT-Raman, and found good agreement between observed and calculated frequencies. This kind of research is crucial for understanding the molecular structure and behavior of such compounds (M. Karabacak, D. Karagöz & M. Kurt, 2008).

Environmental Impact Studies

The presence and effects of compounds like 3,6-Dichloro-2-methylaniline in the environment have been a focus of research as well. Wegman and Korte (1981) reported on the monitoring of aniline, chloroanilines, dichloroanilines, and 2- and 4-methylaniline in Dutch rivers. Their study highlighted the occurrence of these compounds in natural waters, underlining the environmental impact and the need for monitoring such substances (R. Wegman & G. D. Korte, 1981).

Biochemical Investigations

Hill, Shih, and Struck (1979) explored the biochemical aspects of 4-chloro-2-methylaniline, particularly focusing on its mechanism of action and activation. They found that the compound became extensively bound to proteins, DNA, and RNA in rat liver, providing insights into the biological interactions and potential toxicological implications of such compounds (D. L. Hill, T. Shih & R. Struck, 1979).

Herbicide Degradation

The degradation of herbicides and their metabolites, including compounds like 2-ethyl-6-methylaniline, was studied by Caracciolo et al. (2005). They assessed the degradation and leaching potentials of various herbicides in laboratory experiments, which is vital for understanding the environmental fate of these chemicals (A. Barra Caracciolo et al., 2005).

Safety and Hazards

This compound is labeled with the GHS07 pictogram and the signal word "Warning" . It has the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

3,6-dichloro-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQGLDMWELFZPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40732772
Record name 3,6-Dichloro-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dichloro-2-methylaniline

CAS RN

62077-26-3
Record name 3,6-Dichloro-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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